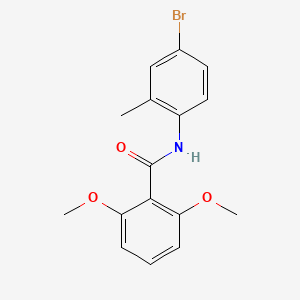![molecular formula C13H10Cl3NO3S B15108387 (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B15108387.png)
(2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine: is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of two chlorinated phenyl rings, one of which is further substituted with a methoxy group. The sulfonamide linkage connects these two aromatic systems, imparting unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine typically involves the reaction of 2,3-dichloroaniline with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pH regulation, and advanced purification techniques such as recrystallization and chromatography to achieve high purity standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for the development of antibacterial and antifungal agents. Its derivatives are explored for their therapeutic potential in treating infections.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
(2,3-Dichlorophenyl)sulfonamide: Lacks the methoxy group, resulting in different reactivity and biological activity.
(5-Chloro-2-methoxyphenyl)sulfonamide: Lacks the dichlorophenyl group, affecting its chemical properties and applications.
(2,3-Dichlorophenyl)[(4-methoxyphenyl)sulfonyl]amine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: The presence of both dichlorophenyl and methoxyphenyl groups in (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine imparts unique chemical properties, such as enhanced reactivity and specific biological activity. This makes it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H10Cl3NO3S |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-20-11-6-5-8(14)7-12(11)21(18,19)17-10-4-2-3-9(15)13(10)16/h2-7,17H,1H3 |
InChI Key |
SDVNTNRGFONANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B15108313.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)
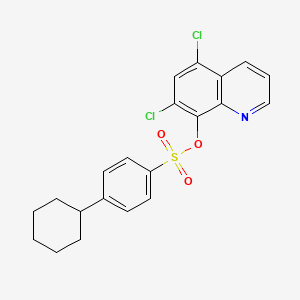
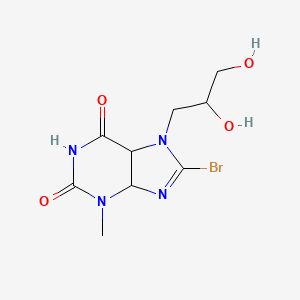
![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)
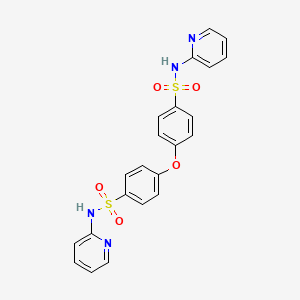
![2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B15108361.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
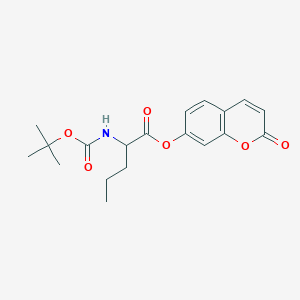
![7-[(2-chlorophenyl)methyl]-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108394.png)
